molecular formula C12H10F3IN2 B11831895 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B11831895
M. Wt: 366.12 g/mol
InChI Key: NBKMUTHBGJPBRW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrole moiety, an iodine atom, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the iodine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine include:

Properties

Molecular Formula

C12H10F3IN2

Molecular Weight

366.12 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H10F3IN2/c1-7-3-4-8(2)18(7)11-5-9(12(13,14)15)10(16)6-17-11/h3-6H,1-2H3

InChI Key

NBKMUTHBGJPBRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2)C(F)(F)F)I)C

Origin of Product

United States

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